molecular formula C10H14O2 B12572206 2,4-Pentanedione, 3-(2,4-pentadienyl)- CAS No. 185053-98-9

2,4-Pentanedione, 3-(2,4-pentadienyl)-

Cat. No.: B12572206
CAS No.: 185053-98-9
M. Wt: 166.22 g/mol
InChI Key: FEJWXJKKSRPXLY-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 3-(2,4-pentadienyl)-: is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-(2,4-pentadienyl)- can be achieved through several methods. One common approach involves the aldol condensation of acetylacetone with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Pentanedione, 3-(2,4-pentadienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Pentanedione, 3-(2,4-pentadienyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination complexes.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-(2,4-pentadienyl)- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The conjugated diene system allows for interactions with nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

    Acetylacetone (2,4-Pentanedione): Similar structure but lacks the conjugated diene system.

    Acetylpropionyl (2,3-Pentanedione): Differing position of the carbonyl groups.

Uniqueness: 2,4-Pentanedione, 3-(2,4-pentadienyl)- is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential applications compared to other diketones. This structural feature allows for a broader range of chemical reactions and interactions with biological targets.

Properties

CAS No.

185053-98-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-penta-2,4-dienylpentane-2,4-dione

InChI

InChI=1S/C10H14O2/c1-4-5-6-7-10(8(2)11)9(3)12/h4-6,10H,1,7H2,2-3H3

InChI Key

FEJWXJKKSRPXLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC=CC=C)C(=O)C

Origin of Product

United States

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